N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its quinoline and pyridine moieties, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is DNA. It acts as a DNA-intercalating agent . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA molecule.
Pharmacokinetics
The pharmacokinetics of this compound involve rapid clearance of radioactivity (parent drug and metabolites) from blood and major organs. It also shows rapid hepatobiliary clearance and renal excretion . The bioavailability of this compound may be influenced by these factors.
Result of Action
The result of the compound’s action is cytotoxicity in various cell lines. It has been found to be cytotoxic in in vitro assays with an IC 50 of 1.4–1.8 μm, 0.4–0.6 μm, 1.3–1.6 μm, and 24–36 μm, respectively, in HT29, U87MG, and A375M cell lines .
Biochemical Analysis
Cellular Effects
Therefore, it is not possible to provide a detailed account of its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-quinolinecarboxylic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in an organic solvent like chloroform.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its antitumor properties, particularly in the treatment of solid tumors such as lung adenocarcinoma.
Industry: Utilized in the development of photoinitiators for polymerization reactions under LED light.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA): Another DNA intercalator with similar antitumor properties.
Mitoxantrone: A topoisomerase II inhibitor used in cancer treatment.
Amsacrine: An antineoplastic agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its dual functionality, combining the properties of both quinoline and pyridine rings. This dual functionality enhances its ability to interact with biological targets and makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide, commonly referred to as QDE-DMP, is a synthetic compound belonging to the quinoline family. Its structure features a quinoline core substituted with a carboxamide group and a dimethylaminoethyl side chain, which enhances its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.396 g/mol
- CAS Number : 19549-93-0
The biological activity of QDE-DMP is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to:
- Inhibit Topoisomerase Activity : Similar to other quinoline derivatives, QDE-DMP may act as a topoisomerase inhibitor, disrupting DNA replication and transcription processes .
- Bind to Kinases : The presence of the quinoline and pyridine moieties suggests potential interactions with kinases, which are crucial for various signaling pathways in cancer and other diseases .
- Induce Cytotoxicity : Studies indicate that QDE-DMP exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Properties
QDE-DMP has shown promising results in various studies evaluating its anticancer properties:
- In Vitro Studies : In cell line assays, QDE-DMP demonstrated significant cytotoxicity against human leukemia cells, with IC50 values comparable to established topoisomerase inhibitors .
- Mechanistic Insights : Research indicates that the compound's cytotoxic effects may not solely result from topoisomerase inhibition but could involve additional pathways affecting cellular metabolism and apoptosis .
Antimicrobial Activity
Preliminary studies suggest that QDE-DMP may possess antimicrobial properties, potentially due to its interaction with bacterial cellular processes. Further research is needed to confirm these effects and elucidate the underlying mechanisms .
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of QDE-DMP on human tumor cell lines.
- Methodology : Various human cancer cell lines were treated with different concentrations of QDE-DMP, followed by assessment of cell viability using MTT assays.
- Results : The compound exhibited dose-dependent cytotoxicity across multiple cell lines, indicating its potential as an effective anticancer agent .
-
Kinase Interaction Study :
- Objective : To investigate the binding affinity of QDE-DMP to specific kinases.
- Methodology : Surface plasmon resonance (SPR) was utilized to assess binding interactions between QDE-DMP and selected kinase targets.
- Results : The study revealed significant binding activity, suggesting that QDE-DMP could modulate kinase activity and influence downstream signaling pathways relevant to cancer progression .
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-23(2)12-11-21-19(24)15-13-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUTYBQZKPNCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.